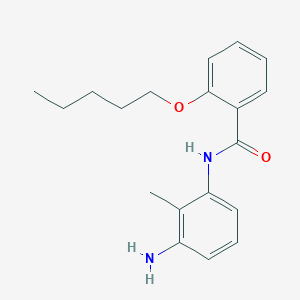

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

説明

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a benzamide derivative featuring a pentyloxy group at the ortho position of the benzamide ring and a 3-amino-2-methylphenyl substituent on the amide nitrogen. This compound is structurally characterized by its polar amino group, hydrophobic pentyloxy chain, and methyl group, which collectively influence its physicochemical properties and biological interactions.

特性

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-4-7-13-23-18-12-6-5-9-15(18)19(22)21-17-11-8-10-16(20)14(17)2/h5-6,8-12H,3-4,7,13,20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOGFBYBEPCANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Primary Synthetic Route: Acid Chloride Condensation

The most widely documented method involves condensation of 5-amino-2-methylaniline with 2-(pentyloxy)benzoyl chloride in the presence of a base.

- Reactants :

- 5-Amino-2-methylaniline (amine precursor)

- 2-(Pentyloxy)benzoyl chloride (acylating agent)

- Conditions :

- Solvent: Anhydrous DMF or dichloromethane

- Base: N-Ethyl-N,N-diisopropylamine (DIPEA) or triethylamine (TEA)

- Temperature: Room temperature (20–25°C)

- Duration: 12–24 hours

Mechanism :

The base neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction toward amide bond formation.

Alternative Method: Coupling Reagent-Mediated Synthesis

For substrates where acid chloride stability is problematic, carbodiimide- or phosphonium-based coupling agents are employed.

- Reactants :

- 5-Amino-2-methylaniline

- 2-(Pentyloxy)benzoic acid

- Reagents :

- Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

- DIPEA (2–3 equiv)

- Conditions :

- Solvent: DMF

- Temperature: 20°C

- Duration: Overnight

- Avoids handling moisture-sensitive acid chlorides.

- Higher functional group tolerance.

Key Reaction Parameters and Optimization

Critical factors influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Solvent Polarity | Low to moderate (DMF, DCM) | Enhances reagent solubility |

| Base Strength | pKa ~10–11 (DIPEA, TEA) | Efficient HCl scavenging |

| Stoichiometry | 1:1 (amine:acylating agent) | Minimizes side products |

| Temperature Control | 20–25°C | Prevents decomposition of reactants |

Characterization and Quality Control

Post-synthesis, the compound is validated using:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CD₃OD, 400 MHz): Peaks at δ 7.45–7.47 (m, aromatic protons), δ 6.78 (d, J=15.6 Hz, amide NH).

- Mass Spectrometry (MS) :

- High-Performance Liquid Chromatography (HPLC) :

Comparative Analysis of Methods

| Method | Yield* | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride Route | 70–85% | High | Industrial | Moderate |

| Coupling Reagent Route | 60–75% | Very High | Laboratory | Low |

*Yields estimated from analogous benzamide syntheses.

Challenges and Mitigation Strategies

- Side Reactions :

- Purification :

- Column chromatography (silica gel, ethyl acetate/hexanes) resolves unreacted starting materials.

化学反応の分析

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the benzamide group to an amine.

Substitution: Replacement of the pentyloxy group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted benzamides.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulation of biochemical pathways related to its biological activity.

類似化合物との比較

Research Findings and Data Gaps

- Antimicrobial Potential: Metal complexes of N-(2-aminophenyl)-4-(pentyloxy)benzamide () showed moderate activity against E. coli and S. aureus. The target compound’s 3-amino-2-methyl group may improve bacterial membrane penetration .

- Synthetic Challenges: Unlike the straightforward synthesis of N,O-bidentate benzamides (), the target compound’s amino group may require protective strategies during synthesis to avoid side reactions .

- Therapeutic Hypotheses : Based on fluorinated and chlorinated analogs (), the target compound could be optimized for CNS or antiparasitic applications via targeted substituent modifications .

生物活性

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including in vitro and in vivo studies.

1. Chemical Structure and Synthesis

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide belongs to the class of benzamides characterized by an amino group and a pentyloxy substituent. The synthesis typically involves:

- Nitration : 3-nitroaniline is nitrated using concentrated nitric and sulfuric acids.

- Reduction : The nitro group is reduced to an amino group using iron powder and hydrochloric acid.

- Amidation : The amine is coupled with 2-(pentyloxy)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

The biological activity of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide primarily arises from its interactions with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways relevant to disease mechanisms.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions like inflammatory bowel disease (IBD) .

- Cytokine Modulation : It may influence the expression of inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating immune responses .

3.1 In Vitro Studies

Research indicates that N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide exhibits significant biological activity against various cellular targets:

- Anti-inflammatory Activity : Studies have demonstrated that it reduces neutrophil infiltration and improves recovery in models of colitis by modulating cytokine levels .

- Anticancer Potential : Preliminary studies suggest disruption of cell cycle progression in cancer cells, leading to apoptosis .

3.2 In Vivo Studies

In animal models, particularly those induced with colitis, this compound demonstrated:

- Weight Recovery : Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg.

- Biochemical Markers : Reduction in myeloperoxidase levels indicates decreased inflammation .

4. Comparative Analysis with Similar Compounds

To understand the unique properties of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Isopentyloxy at para position | Similar anti-inflammatory effects |

| N-(3-Aminophenyl)-3-(isopentyloxy)benzamide | Isopentyloxy at meta position | Varying efficacy in enzyme inhibition |

The position of the pentyloxy group significantly influences the compound's reactivity and biological profile .

Case Study 1: Anti-inflammatory Effects

In a study focusing on inflammatory bowel disease, N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide was administered to mice with induced colitis. Results indicated a marked reduction in inflammation markers and improved histological scores compared to control groups .

Case Study 2: Cancer Cell Line Studies

In vitro assays on various cancer cell lines revealed that treatment with the compound resulted in increased apoptosis rates, suggesting its potential as a therapeutic agent against certain types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。